5-Butyl-3-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-3-methylcyclohex-2-en-1-one: is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring substituted with a butyl group at the 5-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexenone derivatives. For instance, starting with 3-methylcyclohex-2-en-1-one, a butyl group can be introduced at the 5-position using butyl lithium as a reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: In chemistry, 5-Butyl-3-methylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology: The compound may be studied for its potential biological activities. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their pharmacological properties. These derivatives could serve as lead compounds for the development of new drugs.
Industry: Industrially, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its structural features make it suitable for incorporation into various consumer products.
Mechanism of Action
The mechanism of action of 5-Butyl-3-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
3,5-Dimethyl-2-cyclohexen-1-one: This compound has a similar cyclohexenone structure but with different substituents.
Cyclohexenone: The parent compound without any substituents.
5-tert-Butyl-3-methylcyclohex-2-en-1-one: A similar compound with a tert-butyl group instead of a butyl group.
Uniqueness: 5-Butyl-3-methylcyclohex-2-en-1-one is unique due to the specific positioning of its butyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-butyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-4-5-10-6-9(2)7-11(12)8-10/h7,10H,3-6,8H2,1-2H3 |
InChI Key |
OINGYQSRTGHNQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=CC(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.